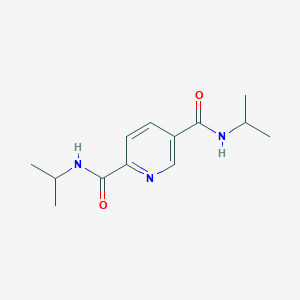
N~2~,N~5~-DIISOPROPYL-2,5-PYRIDINEDICARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~,N~5~-DIISOPROPYL-2,5-PYRIDINEDICARBOXAMIDE is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of two isopropyl groups attached to the nitrogen atoms at positions 2 and 5 of the pyridine ring, along with two carboxamide groups at the same positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~5~-DIISOPROPYL-2,5-PYRIDINEDICARBOXAMIDE typically involves the reaction of 2,5-pyridinedicarboxylic acid with isopropylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, to facilitate the formation of the carboxamide groups. The reaction mixture is then heated to promote the formation of the desired product, which is subsequently purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of N2,N~5~-DIISOPROPYL-2,5-PYRIDINEDICARBOXAMIDE may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N~2~,N~5~-DIISOPROPYL-2,5-PYRIDINEDICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium on carbon, and are carried out under an inert atmosphere.
Major Products Formed
Oxidation: N-oxides of N2,N~5~-DIISOPROPYL-2,5-PYRIDINEDICARBOXAMIDE.
Reduction: Amine derivatives.
Substitution: Various alkyl or aryl-substituted derivatives.
Scientific Research Applications
N~2~,N~5~-DIISOPROPYL-2,5-PYRIDINEDICARBOXAMIDE has several applications in scientific research:
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the synthesis of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of N2,N~5~-DIISOPROPYL-2,5-PYRIDINEDICARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to undergo various chemical reactions allows it to participate in biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
N~2~,N~5~-DIISOPROPYL-2,5-PYRIDINEDICARBOXAMIDE can be compared with other pyridine derivatives, such as:
2,6-Pyridinedicarboxamide: Similar in structure but with carboxamide groups at positions 2 and 6.
2,5-Pyridinedicarboxylic acid: Lacks the isopropyl groups and has carboxylic acid groups instead of carboxamide groups.
2,5-Dipropylpyridine: Similar alkyl substitution but lacks the carboxamide groups.
The uniqueness of N2,N~5~-DIISOPROPYL-2,5-PYRIDINEDICARBOXAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-N,5-N-di(propan-2-yl)pyridine-2,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-8(2)15-12(17)10-5-6-11(14-7-10)13(18)16-9(3)4/h5-9H,1-4H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCVBRRIZDZGNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CN=C(C=C1)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[1-(Naphthalen-1-ylmethyl)benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5757753.png)
![N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)propanamide](/img/structure/B5757761.png)
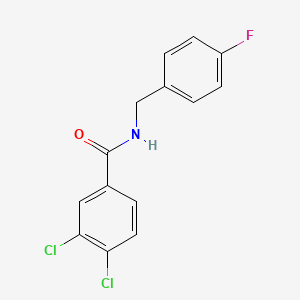

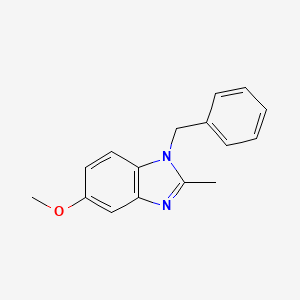
![N-[4-(diisobutylamino)-3-nitrobenzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5757782.png)
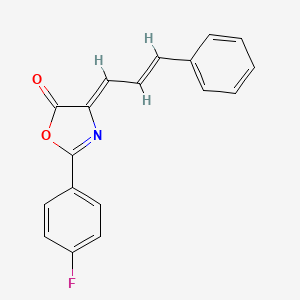
![Methyl 4,5-dimethoxy-2-{[(phenylsulfanyl)acetyl]amino}benzoate](/img/structure/B5757816.png)
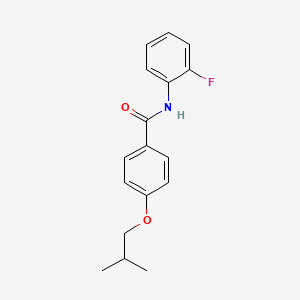
![2-{[3-(4-methoxyphenyl)acryloyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5757839.png)
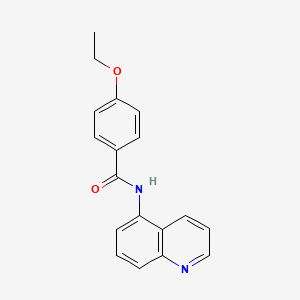
![1-isopropyl-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B5757866.png)
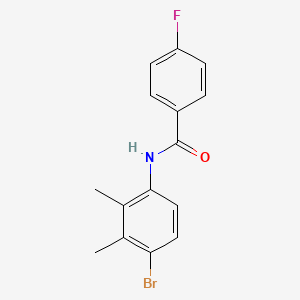
![N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide](/img/structure/B5757877.png)
